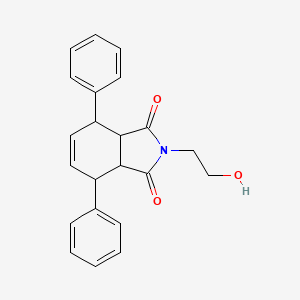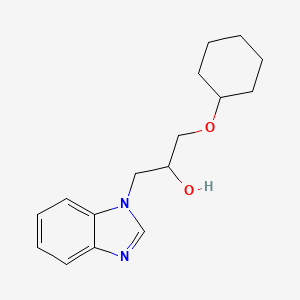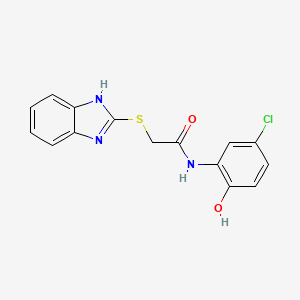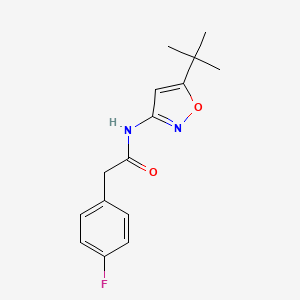![molecular formula C14H20ClNO3 B5166588 4-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]morpholine](/img/structure/B5166588.png)
4-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]morpholine is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a morpholine ring attached to a chlorophenoxy group through an ethoxy linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]morpholine typically involves the reaction of 3-chlorophenol with ethylene oxide to form 3-chlorophenoxyethanol. This intermediate is then reacted with morpholine in the presence of a base, such as sodium hydroxide, to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene, for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
4-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.
Industry: Utilized as an intermediate in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]morpholine
- 4-[2-(3-chlorophenoxy)ethyl]morpholine
- 4-(2-{2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy}ethyl)morpholine
Uniqueness
4-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]morpholine is unique due to its specific structural features, such as the presence of a chlorophenoxy group and a morpholine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
4-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3/c15-13-2-1-3-14(12-13)19-11-10-18-9-6-16-4-7-17-8-5-16/h1-3,12H,4-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKXCOLBKKLKFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-ethyl-2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5166505.png)
![N-[2-[5-(3-chlorophenyl)-2-furyl]-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5166506.png)

![N~2~-(4-fluorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5166513.png)
![7-(3-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5166519.png)
![N-[3-(2,3-dichlorophenoxy)propyl]-1-butanamine](/img/structure/B5166525.png)
![3-({[4-(difluoromethoxy)benzoyl]amino}methyl)-1-(2-oxo-2-phenylethyl)pyridinium chloride](/img/structure/B5166530.png)
![8-[4-(2,5-dimethylphenoxy)butoxy]quinoline](/img/structure/B5166543.png)
![N-[4-(2-prop-2-enoxyacetyl)phenyl]acetamide](/img/structure/B5166554.png)
![2-amino-4-[4-(dimethylamino)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5166564.png)


![5-(4-fluorophenyl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B5166596.png)

